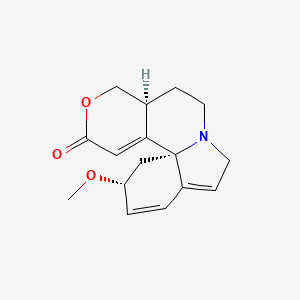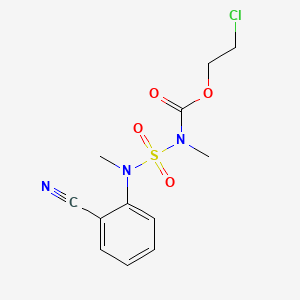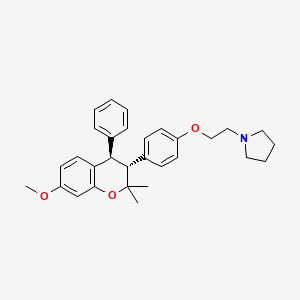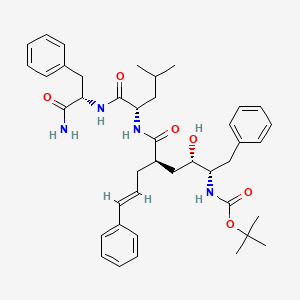
(5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2(R)-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide is a complex organic molecule with potential applications in various fields of science and industry. This compound features multiple functional groups, including amide, hydroxyl, and phenyl groups, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide typically involves multi-step organic reactions. The process begins with the protection of amino acids using t-butyloxycarbonyl (Boc) groups to prevent unwanted side reactions. The key steps include:
Protection of Amino Acids: The amino acids are protected using Boc groups.
Coupling Reactions: The protected amino acids are coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The Boc groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers to streamline the process. These machines can handle the repetitive steps of protection, coupling, and deprotection, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) at low temperatures.
Substitution: Electrophiles such as bromine (Br2) in acetic acid.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may serve as a model peptide for studying protein interactions and enzyme-substrate relationships.
Medicine
In medicine, the compound could be explored for its potential therapeutic properties, such as enzyme inhibition or receptor binding.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide involves its interaction with specific molecular targets. The compound’s amide and hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity or altering their function. The phenyl groups may also participate in hydrophobic interactions, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (5(S)-Amino-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide
- (5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-alanyl-L-phenylalaninamide
Uniqueness
The uniqueness of (5(S)-(t-Butyloxycarbonylamino)-4(S)-hydroxy-6-phenyl-2®-(3-phenylprop-2-en-1-yl)hexanoyl)-L-leucyl-L-phenylalaninamide lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.
Propriétés
Numéro CAS |
132619-58-0 |
|---|---|
Formule moléculaire |
C41H54N4O6 |
Poids moléculaire |
698.9 g/mol |
Nom IUPAC |
tert-butyl N-[(E,2S,3S,5R)-5-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]-3-hydroxy-1,8-diphenyloct-7-en-2-yl]carbamate |
InChI |
InChI=1S/C41H54N4O6/c1-28(2)24-35(39(49)43-34(37(42)47)26-31-20-13-8-14-21-31)44-38(48)32(23-15-22-29-16-9-6-10-17-29)27-36(46)33(25-30-18-11-7-12-19-30)45-40(50)51-41(3,4)5/h6-22,28,32-36,46H,23-27H2,1-5H3,(H2,42,47)(H,43,49)(H,44,48)(H,45,50)/b22-15+/t32-,33+,34+,35+,36+/m1/s1 |
Clé InChI |
INMQYOIMKNCOOR-KXUOSNPDSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](C/C=C/C2=CC=CC=C2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC=CC2=CC=CC=C2)CC(C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


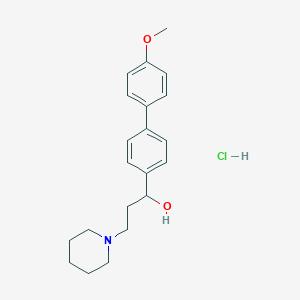
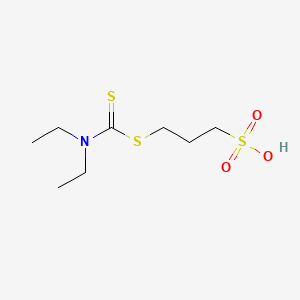
![(4aR,11aS)-2-ethyl-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazole;(E)-but-2-enedioic acid](/img/structure/B15194070.png)
![1,2,3,5,6,7,8,9,9-Nonachloropentacyclo[4.3.0.02,5.03,8.04,7]nonan-4-amine](/img/structure/B15194076.png)
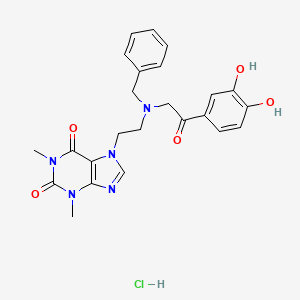
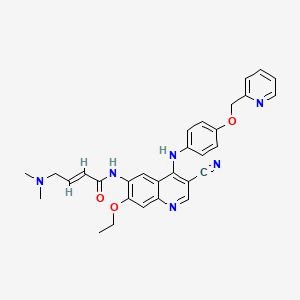
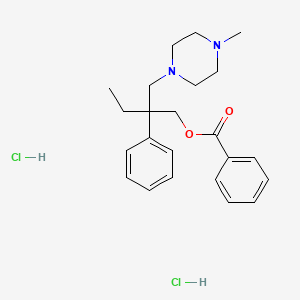

![[3-(dimethylamino)-2,2-dimethylpropyl] 3-methyl-2-phenylpentanoate;hydrochloride](/img/structure/B15194104.png)
